![molecular formula C23H16N2O2S B3957071 2-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B3957071.png)
2-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one
Descripción general
Descripción
2-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one is a synthetic compound that has gained significant attention from researchers due to its unique chemical structure and potential therapeutic applications. This compound belongs to the family of thiazolyl-chromenone derivatives and has been extensively studied for its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In
Mecanismo De Acción
The mechanism of action of 2-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been found to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Its antimicrobial activity is believed to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one exhibits various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Its antimicrobial activity is believed to be due to its ability to disrupt bacterial and fungal cell membranes, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one in lab experiments is its potent biological activity, making it a useful tool for studying various biological processes. However, one of the limitations is its low solubility in water, which can make it challenging to work with in some experiments. Additionally, its precise mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for the study of 2-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate its precise mechanism of action and to explore its potential as a lead compound for the development of new drugs. Finally, more research is needed to explore its antimicrobial activity and its potential as a new class of antibiotics.
Aplicaciones Científicas De Investigación
The unique chemical structure of 2-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one has made it a subject of interest for researchers exploring its potential therapeutic applications. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has shown antimicrobial activity against various bacterial and fungal strains, making it a possible candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-[2-(3-methylanilino)-1,3-thiazol-4-yl]benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S/c1-14-5-4-7-16(11-14)24-23-25-20(13-28-23)19-12-18-17-8-3-2-6-15(17)9-10-21(18)27-22(19)26/h2-13H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXQJIQAWCEMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methoxy-3-(7-methoxyimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one](/img/structure/B3956992.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3956994.png)

![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3957007.png)
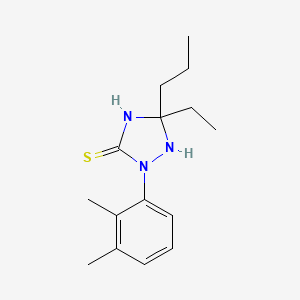
![6-bromo-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one](/img/structure/B3957014.png)

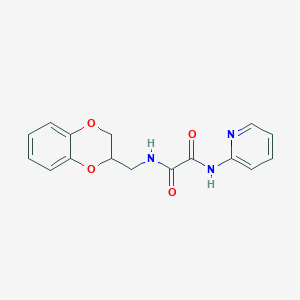
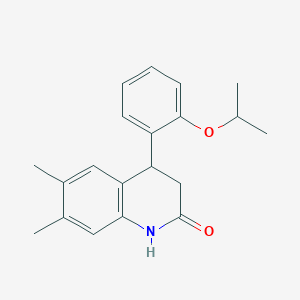

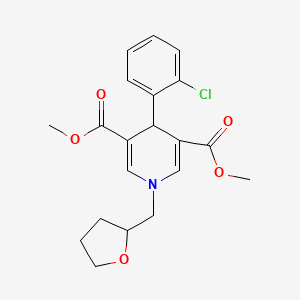
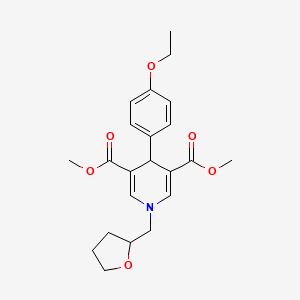
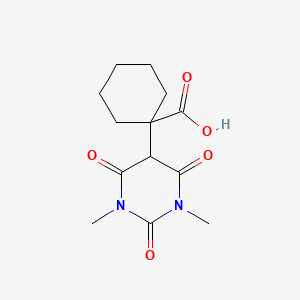
![ethyl 5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3957068.png)